The compound was discovered through virtual screening of a library containing over 280,000 natural products or natural product-like compounds, specifically targeting the ATP-binding site of CDK9. This approach highlighted its potential as a selective inhibitor of the CDK9-Cyclin T1 complex, which is essential for cellular processes like transcription elongation and cell cycle regulation. The classification of this compound falls under small-molecule inhibitors with a focus on disrupting protein-protein interactions.
The synthesis of CDK9-Cyclin T1 PPI-IN-1 involves several key steps:
The synthesis process emphasizes a combination of computational methods for lead identification followed by traditional organic chemistry techniques for compound preparation.
The molecular structure of CDK9-Cyclin T1 PPI-IN-1 is characterized by its tetrahydroisoquinoline backbone, which is crucial for its interaction with the ATP-binding site of CDK9. Key structural features include:
Detailed structural data can be obtained from crystallographic studies available in databases such as the Protein Data Bank.
The interactions involving CDK9-Cyclin T1 PPI-IN-1 can be summarized by its ability to inhibit phosphorylation activities associated with CDK9:
These reactions are pivotal in understanding how this compound can modulate cellular signaling pathways involved in cancer progression.
The mechanism by which CDK9-Cyclin T1 PPI-IN-1 exerts its effects involves several steps:
Data from experimental assays demonstrate that treatment with this inhibitor results in reduced cell proliferation and migration in TNBC cell lines.
The physical and chemical properties of CDK9-Cyclin T1 PPI-IN-1 are essential for understanding its behavior in biological systems:
These properties influence its bioavailability and efficacy as a potential drug candidate.
CDK9-Cyclin T1 PPI-IN-1 has significant implications in scientific research and therapeutic development:
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2